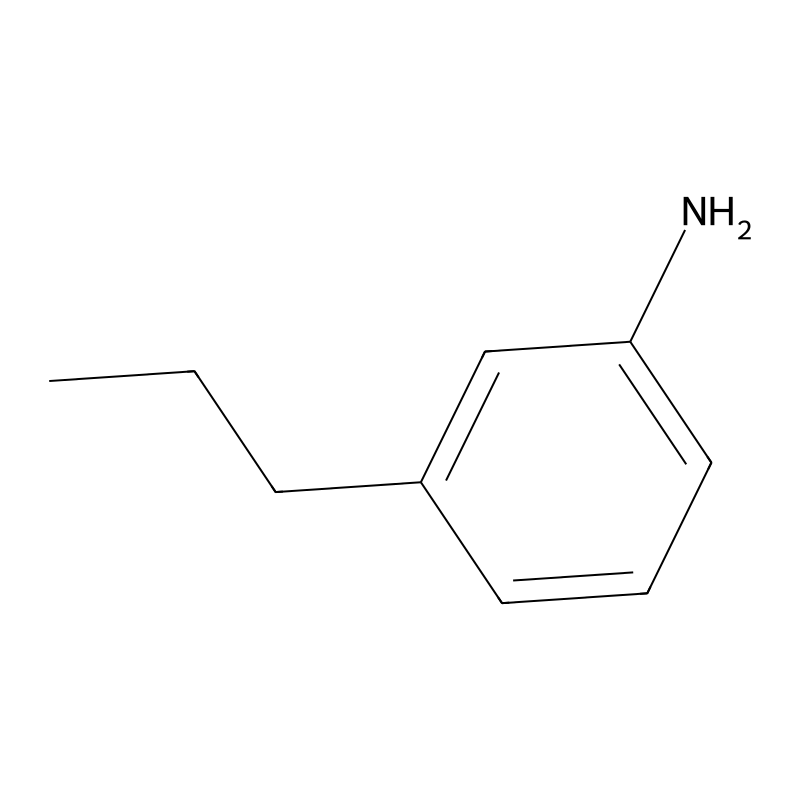

3-Propylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Anilines

Applications of Substituted Polyanilines

Scientific Field: This falls under the field of Material Science .

Summary of the Application: Substituted polyanilines, which could potentially include 3-Propylaniline, have wide application potentials in diverse fields .

Methods of Application or Experimental Procedures: These materials are used in the fabrication of sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .

Results or Outcomes: The use of substituted polyanilines in these applications has led to improved performance and efficiency in these devices .

Palladium-Catalyzed Methods for Aniline Synthesis

Summary of the Application: Palladium-catalyzed methods are used in the synthesis of anilines, including 3-Propylaniline .

Methods of Application or Experimental Procedures: These methods involve reactions of secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .

3-Propylaniline, also known as 3-amino-1-propylbenzene, is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzene ring that is substituted with both an amino group and a propyl group. The compound has significant relevance in organic chemistry due to its unique structure and properties, which allow it to participate in various

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in electrophilic aromatic substitution reactions.

- Reduction Reactions: 3-Propylaniline can be synthesized from 3-nitroaniline through reduction processes involving metals such as zinc in acidic media .

- Hydrodenitrogenation: It has been identified as an intermediate in hydrodenitrogenation processes, which are crucial for nitrogen removal in organic compounds.

Several methods exist for synthesizing 3-propylaniline:

- Reduction of Nitro Compounds: One common method involves the reduction of 3-nitrobenzaldehyde using zinc and hydrochloric acid to yield 3-propylaniline .

- Alkylation of Anilines: Another approach includes the alkylation of aniline derivatives with propyl halides under basic conditions.

- Phosphonium Salt Method: A more complex synthesis involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and potassium t-butoxide in anhydrous dichloromethane.

3-Propylaniline has various applications across different fields:

Research indicates that 3-propylaniline interacts with various biological systems through its amino group. Studies have shown that anilines can undergo nucleophilic substitutions or reductions that influence their biological activity. Additionally, investigations into related compounds have highlighted potential mutagenic effects, necessitating further studies on safety and environmental impact .

Several compounds share structural similarities with 3-propylaniline. Here are a few notable examples:

These compounds are unique due to their distinct positions of substitution on the benzene ring or differences in functional groups, which significantly influence their chemical behavior and biological activity.

Direct alkylation represents one of the most fundamental approaches for introducing propyl substituents into aromatic amine systems. This methodology encompasses several distinct mechanistic pathways, each offering unique advantages and limitations for the synthesis of 3-propylaniline [1] [2].

The classical Friedel-Crafts alkylation approach, while historically significant, presents considerable challenges when applied to aniline substrates. The amino group in aniline acts as a strongly electron-donating substituent, which theoretically should activate the aromatic ring toward electrophilic attack [3]. However, in practice, Friedel-Crafts alkylation of aniline derivatives encounters severe limitations due to the basic nature of the amino group, which readily coordinates with Lewis acid catalysts such as aluminum trichloride, effectively deactivating the catalyst and preventing the desired alkylation reaction [4] [5].

Modern direct alkylation strategies have overcome these classical limitations through the development of sophisticated catalytic systems. Nickel-catalyzed direct alkylation has emerged as a particularly effective method for the selective monoalkylation of aromatic amines [6]. The optimized protocol employs a nickel bromide catalyst system with specialized ligands, enabling the transformation of primary alcohols into alkylating agents through a borrowing hydrogen mechanism. This approach offers several advantages including selective monoalkylation, tolerance of various functional groups, and the use of earth-abundant nickel catalysts rather than precious metals.

The mechanistic pathway for nickel-catalyzed alkylation involves initial coordination of the alcohol substrate to the nickel center, followed by dehydrogenation to form an aldehyde intermediate. The aniline nucleophile then undergoes condensation with the aldehyde to form an imine, which is subsequently reduced by the nickel hydride species to yield the desired alkylated product [6]. This process effectively circumvents the problematic carbocation intermediates that plague traditional Friedel-Crafts reactions.

Reductive alkylation methodologies represent another significant advancement in direct alkylation approaches. The triethylsilane and trifluoroacetic acid system provides an exceptionally mild and efficient method for the alkylation of aromatic amines [2]. This protocol operates through the formation of acetal intermediates, which undergo reductive alkylation under ambient conditions to provide excellent yields of monoalkylated products. The reaction demonstrates remarkable chemoselectivity and functional group tolerance, making it particularly suitable for complex synthetic applications.

Pyridine-mediated alkylation has emerged as an innovative metal-free approach to direct alkylation [7]. This methodology exploits the hydrogen shuttling capabilities of pyridine and related azaaromatic compounds to facilitate the alkylation of anilines using primary alcohols. The process operates through a borrowing hydrogen mechanism, wherein pyridine serves as both a hydrogen acceptor and donor, enabling the overall transformation without the need for transition metal catalysts.

Catalytic Pathways for Propyl Group Introduction

The introduction of propyl groups through catalytic pathways represents a sophisticated approach that leverages the unique reactivity patterns of transition metal complexes to achieve selective functionalization of aromatic systems [8] [9]. These methodologies have revolutionized the synthesis of propylated aniline derivatives by providing precise control over regioselectivity and functional group compatibility.

Palladium-catalyzed cross-coupling reactions have become the gold standard for aromatic functionalization, offering unparalleled versatility in the formation of carbon-carbon bonds [10]. The application of these methodologies to aniline alkylation requires careful consideration of the electronic properties of the amino substituent and its impact on the catalytic cycle. Advanced palladium catalyst systems, such as those employing bulky phosphine ligands like AdBippyPhos, have demonstrated exceptional performance in the coupling of aryl halides with propyl-containing nucleophiles [11].

The catalytic cycle for palladium-mediated propylation involves four key steps: oxidative addition, transmetalation, trans-cis isomerization, and reductive elimination [12]. The oxidative addition step involves the insertion of palladium into the carbon-halogen bond of an aryl halide precursor. For aniline derivatives, the electron-donating nature of the amino group facilitates this step by increasing the electron density at the aromatic ring. The transmetalation step involves the transfer of the propyl group from an organometallic reagent to the palladium center, while the final reductive elimination step forms the new carbon-carbon bond and regenerates the active catalyst.

Rhodium-catalyzed methodologies offer complementary reactivity patterns, particularly in the context of carbon-hydrogen activation reactions [13]. These systems enable the direct functionalization of aromatic carbon-hydrogen bonds without the need for pre-functionalized substrates. The selectivity of rhodium-catalyzed propylation is often controlled by the coordination environment around the metal center and the electronic properties of the substrate.

Copper-catalyzed reactions have gained prominence due to their cost-effectiveness and unique mechanistic features [14]. These systems often operate through radical mechanisms, providing access to products that may be difficult to obtain through traditional polar pathways. The radical nature of copper-catalyzed reactions can lead to different regioselectivity patterns compared to palladium or rhodium systems.

Recent advances in carbon-hydrogen activation have opened new frontiers for the direct introduction of propyl groups into aromatic systems [15] [16]. These methodologies bypass the need for pre-functionalized substrates by directly activating aromatic carbon-hydrogen bonds. The selectivity of these transformations is often controlled by directing groups that coordinate to the metal catalyst and guide it to specific positions on the aromatic ring.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution in aniline derivatives is governed by the powerful electron-donating effects of the amino group, which profoundly influences the distribution of electron density throughout the aromatic system [17] [18]. Understanding these substitution patterns is crucial for the rational design of synthetic routes to 3-propylaniline and related compounds.

The amino group in aniline represents one of the most strongly activating substituents in aromatic chemistry [19]. This activation arises from the resonance donation of the nitrogen lone pair into the aromatic π-system, creating regions of enhanced electron density at the ortho and para positions relative to the amino group [20]. The resonance structures of aniline clearly demonstrate the accumulation of negative charge at these positions, making them highly susceptible to electrophilic attack.

For 3-propylaniline synthesis, the meta-directing nature of certain electrophiles becomes particularly relevant. While the amino group inherently directs electrophiles to the ortho and para positions, the introduction of propyl groups at the meta position requires either indirect synthetic approaches or the use of substrates where the amino group is temporarily masked or deactivated [21].

The electronic effects governing substitution patterns extend beyond simple resonance considerations to include inductive effects and steric interactions [22]. The propyl group itself exhibits weak electron-donating properties through hyperconjugation, which can influence the reactivity of adjacent positions on the aromatic ring. These secondary effects become particularly important in polysubstituted systems where multiple directing groups compete for control of regioselectivity.

Temperature and reaction conditions significantly influence substitution patterns in aniline derivatives [23]. Under kinetic control, electrophiles preferentially attack the most electron-rich positions, typically resulting in ortho and para substitution. However, under thermodynamic control or elevated temperatures, the distribution of products may shift toward the most thermodynamically stable isomers.

The nature of the electrophile also plays a crucial role in determining substitution patterns [17]. Highly reactive electrophiles may show reduced selectivity due to their indiscriminate reaction with multiple sites, while more selective electrophiles can be guided by the electronic properties of the substrate to achieve specific regioselectivity patterns.

Protecting group strategies represent an essential tool for controlling substitution patterns in aniline chemistry [21]. The acetylation of the amino group transforms the strongly activating aniline into a moderately activating acetamide, which exhibits different reactivity and selectivity patterns. This temporary masking allows for the introduction of substituents at positions that would otherwise be disfavored.

Diazonium Salt Intermediates in Functionalization

Diazonium salts represent one of the most versatile and powerful intermediates in aromatic chemistry, providing access to a vast array of functional group transformations that would be difficult or impossible to achieve through direct substitution reactions [24] [25]. The conversion of aniline derivatives to diazonium salts opens up numerous pathways for the introduction of propyl groups and other substituents through well-established reaction protocols.

The formation of diazonium salts from aniline derivatives involves the treatment of the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid [26] [27]. This diazotization process converts the amino group into an exceptionally good leaving group, the nitrogen molecule, which can be displaced by various nucleophiles under appropriate conditions. The mechanism of diazotization involves the initial formation of a nitrosonium ion from nitrous acid, followed by nucleophilic attack by the aniline nitrogen, subsequent proton transfers, and elimination of water to form the diazonium ion.

Sandmeyer reactions represent the most important class of transformations involving diazonium intermediates [25] [14]. These copper-catalyzed processes enable the replacement of the diazonium group with halides, cyanide, and other functional groups through radical mechanisms. The application of Sandmeyer chemistry to propylated aniline synthesis typically involves the preparation of appropriately substituted diazonium salts followed by their conversion to propyl-containing intermediates.

The mechanism of Sandmeyer reactions involves the initial formation of an aryl radical through single-electron transfer from a copper(I) species to the diazonium cation [14]. This aryl radical then reacts with the copper(II) halide or other copper-bound nucleophile to form the final product while regenerating the copper(I) catalyst. The radical nature of these transformations often leads to excellent yields and broad functional group tolerance.

Thermal decomposition of diazonium salts provides alternative pathways for functionalization, particularly in the Balz-Schiemann reaction for fluorination [28]. These thermal processes typically operate through different mechanisms compared to copper-catalyzed reactions and can provide access to products that are difficult to obtain through other methods.

The stability of diazonium salts varies significantly with structure and reaction conditions [28]. Electron-donating substituents generally increase the stability of diazonium salts, while electron-withdrawing groups have the opposite effect. This stability profile must be carefully considered when designing synthetic sequences involving diazonium intermediates.

Azo coupling reactions represent another important application of diazonium chemistry [27]. These electrophilic aromatic substitution reactions involve the coupling of diazonium salts with electron-rich aromatic compounds to form azo linkages. While not directly applicable to propyl group introduction, these reactions can be used to install propyl-containing substituents through appropriately functionalized coupling partners.

The synthetic utility of diazonium salts extends beyond simple functional group replacement to include more complex transformations such as cyclization reactions and multi-component coupling processes [24]. These advanced applications often involve the careful orchestration of multiple reaction steps to achieve complex molecular architectures from simple aniline precursors.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-propylaniline exhibits characteristic patterns that facilitate structural identification through analysis of chemical shifts and coupling patterns [2]. The aromatic proton region displays signals between δ 6.8-7.2 parts per million, demonstrating the distinctive meta-disubstitution pattern . These aromatic protons appear as a doublet of doublets due to the meta-substitution arrangement, contrasting with the simplified splitting patterns observed in para-substituted analogs .

The propyl substituent generates three distinct signal groups in the aliphatic region [2]. The terminal methyl group appears as a triplet at approximately δ 1.0 parts per million with a coupling constant of 7.4 hertz, characteristic of the three-proton methyl group coupled to the adjacent methylene [2]. The methylene group adjacent to the aromatic ring produces a multiplet at δ 2.4 parts per million, while the intermediate methylene shows a characteristic multiplet pattern [2].

The amino group protons appear as a broad singlet around δ 3.9 parts per million, demonstrating the exchangeable nature of these protons . The chemical shift of the amino protons reflects the electron-donating character of the amine functionality and its interaction with the aromatic system.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic protons | 6.8-7.2 | Doublet of doublets | Variable |

| Amino protons | ~3.9 | Broad singlet | - |

| Propyl CH₂ (α to ring) | ~2.4 | Multiplet | - |

| Propyl CH₂ (β) | ~1.6 | Multiplet | - |

| Propyl CH₃ | ~1.0 | Triplet | 7.4 |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-propylaniline [3] [4]. The aromatic carbon atoms appear in the characteristic aromatic region between 115-160 parts per million [4]. The carbon atom bearing the amino group typically appears further upfield due to the electron-donating nature of the amino substituent [4].

The propyl chain carbons appear in the aliphatic region with distinct chemical shifts reflecting their electronic environments [3]. The methyl carbon appears around 14 parts per million, the β-methylene carbon around 24 parts per million, and the α-methylene carbon around 33 parts per million [3]. These chemical shifts are consistent with typical alkyl carbon environments, with the α-carbon showing slight downfield shifting due to its proximity to the aromatic ring [3].

The quaternary aromatic carbon bearing the propyl substituent appears in the aromatic region with reduced intensity in proton-decoupled spectra, characteristic of carbon atoms without directly attached protons [3] [4].

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic carbons | 115-160 | Benzene ring carbons |

| Ipso carbon (C-NH₂) | ~148 | Carbon bearing amino group |

| Ipso carbon (C-propyl) | ~143 | Carbon bearing propyl group |

| Propyl CH₂ (α) | ~33 | Alpha methylene carbon |

| Propyl CH₂ (β) | ~24 | Beta methylene carbon |

| Propyl CH₃ | ~14 | Terminal methyl carbon |

Infrared Spectroscopy

Infrared spectroscopy of 3-propylaniline reveals characteristic absorption bands that confirm the presence of functional groups and provide structural information [5]. The nitrogen-hydrogen stretching vibrations appear prominently around 3400 wavenumbers, manifesting as medium to strong intensity bands characteristic of primary aromatic amines [5]. These stretching frequencies are diagnostic for the amino functionality and distinguish primary amines from secondary and tertiary analogs.

The carbon-nitrogen stretching vibrations occur around 1250 wavenumbers, providing additional confirmation of the amine functionality . The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, consistent with substituted benzene derivatives [5]. The carbon-hydrogen stretching vibrations of the propyl group appear in the 2850-2950 wavenumber region, characteristic of saturated aliphatic hydrocarbons.

The aromatic carbon-hydrogen bending vibrations and out-of-plane deformation modes provide information about the substitution pattern on the benzene ring [5]. The meta-disubstitution pattern generates characteristic absorption bands in the fingerprint region below 1500 wavenumbers, which can be used for structural confirmation.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | ~3400 | Medium-Strong | Primary amine |

| C-H stretch (aliphatic) | 2850-2950 | Medium | Propyl group |

| C=C stretch (aromatic) | 1450-1600 | Medium | Benzene ring |

| C-N stretch | ~1250 | Medium | Amine functionality |

| C-H bend (aromatic) | 700-900 | Variable | Meta-substitution |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-propylaniline exhibits absorption characteristics typical of substituted anilines [6] [7]. The primary absorption band occurs around 280 nanometers, corresponding to the π→π* transition of the aromatic system [7]. This transition is characteristic of aniline derivatives and shows moderate bathochromic shifting compared to unsubstituted aniline due to the electron-donating effects of both the amino and propyl substituents.

The extinction coefficient and absorption maximum are influenced by the electronic effects of the substituents [6]. The propyl group provides mild electron-donating character through inductive effects, while the amino group contributes significant electron density to the aromatic system through resonance . These combined effects result in enhanced conjugation and modified absorption characteristics compared to simple aromatic compounds.

Secondary absorption features may appear at longer wavelengths due to charge-transfer transitions and extended conjugation effects [6] [7]. The solvent environment significantly influences the absorption profile, with polar solvents typically inducing bathochromic shifts due to stabilization of excited states.

Chromatographic Behavior and Purity Assessment

High-Performance Liquid Chromatography

High-performance liquid chromatography of 3-propylaniline demonstrates characteristic retention behavior influenced by its amphiphilic nature [8] [9]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid provides effective separation and analysis [8]. The compound exhibits moderate retention times due to the balanced hydrophobic character of the propyl group and hydrophilic character of the amino functionality.

The retention mechanism involves both hydrophobic interactions with the stationary phase and potential secondary interactions through the amino group [9]. The addition of phosphoric acid to the mobile phase helps suppress peak tailing by protonating the amino group, thereby reducing unwanted interactions with silanol groups on the stationary phase [8].

Optimization of mobile phase composition allows for effective separation from related impurities and isomers [9]. The method is scalable for preparative applications and suitable for purity assessment in pharmaceutical and synthetic chemistry applications [8].

| Chromatographic Parameter | Typical Value | Notes |

|---|---|---|

| Retention time | 8-15 minutes | Depends on mobile phase composition |

| Column type | C18 reverse phase | Standard stationary phase |

| Mobile phase | Acetonitrile/water | With acid modifier |

| Detection wavelength | 254-280 nm | UV detection |

| Flow rate | 1.0 mL/min | Standard analytical conditions |

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides excellent separation and identification capabilities for 3-propylaniline [10]. The compound exhibits good thermal stability under typical gas chromatographic conditions, allowing for effective separation without decomposition [10]. Temperature programming from 60°C to 280°C provides optimal resolution while maintaining peak shape and sensitivity.

The mass spectrometric detection offers high specificity and sensitivity for identification and quantification [11]. Characteristic fragmentation patterns aid in structural confirmation and distinguish 3-propylaniline from positional isomers and related compounds. The molecular ion peak at mass-to-charge ratio 135 provides molecular weight confirmation.

Purity assessment by gas chromatography-mass spectrometry allows for detection of trace impurities and synthetic by-products [10]. The method provides excellent quantitative accuracy and precision for quality control applications in manufacturing and research environments.

Normal Phase Chromatography

Normal phase high-performance liquid chromatography of amine compounds, including 3-propylaniline, presents unique challenges due to strong interactions between the basic amino group and acidic silanol sites [12]. The addition of volatile amine modifiers, such as n-propylamine at 0.1% concentration, significantly improves peak shape and reduces tailing [12].

The elution order in normal phase systems depends on the degree of substitution and the alcohol modifier concentration [12]. Primary amines like 3-propylaniline typically elute differently from secondary and tertiary analogs, allowing for effective separation of related compounds. The retention time increases with the hydrophobic character of the substituents.

Mobile phase optimization involves balancing the polar and nonpolar components while maintaining adequate modifier concentrations to suppress unwanted interactions [12]. The method provides complementary selectivity to reverse-phase approaches and proves valuable for preparative separations.

Purity Assessment Methods

Purity assessment of 3-propylaniline employs multiple analytical techniques to ensure comprehensive characterization [13] [14]. High-performance liquid chromatography with ultraviolet detection provides quantitative purity determination with typical detection limits in the parts-per-million range. The method allows for identification and quantification of synthetic impurities and degradation products.

Gas chromatography offers high resolution for volatile impurities and provides complementary information to liquid chromatographic methods [10]. The combination of gas chromatography and mass spectrometry enables identification of unknown impurities and confirmation of compound identity through fragmentation pattern analysis.

Nuclear magnetic resonance spectroscopy provides orthogonal purity assessment by integrating signals corresponding to different molecular components . The method offers high specificity and can detect impurities that may co-elute in chromatographic systems. Quantitative nuclear magnetic resonance using internal standards provides accurate purity measurements.

| Analytical Method | Detection Limit | Application | Advantages |

|---|---|---|---|

| HPLC-UV | 0.01-0.1% | Quantitative purity | High precision |

| GC-MS | 0.001-0.01% | Impurity identification | Structural information |

| ¹H NMR | 0.1-1.0% | Orthogonal purity | No standards required |

| LC-MS | 0.001-0.01% | Trace analysis | High sensitivity |

Thermodynamic Properties (Boiling Point, Vapor Pressure)

Boiling Point Characteristics

The boiling point of 3-propylaniline can be estimated through structure-property relationships and comparison with closely related compounds [15] [16]. N-propylaniline, a structural isomer, exhibits a normal boiling point of 222°C at atmospheric pressure [16] [17]. Based on structural similarity and the meta-substitution pattern, 3-propylaniline is expected to have a comparable boiling point in the range of 220-230°C.

The boiling point reflects the intermolecular forces present in the liquid phase, including hydrogen bonding from the amino group, van der Waals interactions from the propyl chain, and π-π interactions between aromatic rings [18]. The amino group contributes significantly to the elevated boiling point through hydrogen bonding interactions, while the propyl substituent provides additional molecular weight and van der Waals surface area.

Comparison with aniline (boiling point 184.1°C) demonstrates the effect of the propyl substituent in increasing the boiling point by approximately 40-50°C [18] [19]. This elevation is consistent with the molecular weight increase and enhanced intermolecular interactions provided by the alkyl substituent.

Vapor Pressure Relationships

The vapor pressure of 3-propylaniline follows typical relationships for organic compounds, with exponential dependence on temperature according to the Clausius-Clapeyron equation [20] [21]. At standard temperature (25°C), the vapor pressure is estimated to be in the range of 0.1-1.0 kilopascals, significantly lower than simple hydrocarbons due to hydrogen bonding interactions [20].

Comparison with aniline, which exhibits a vapor pressure of 0.67 millimeters of mercury (0.089 kilopascals) at 25°C, suggests that 3-propylaniline will have lower vapor pressure due to increased molecular weight and enhanced intermolecular interactions [18]. The propyl substituent increases the molecular surface area and van der Waals interactions, thereby reducing the tendency for molecules to escape the liquid phase.

The temperature dependence of vapor pressure can be described by the Antoine equation, with parameters specific to the compound structure [22]. For practical applications, vapor pressure data is essential for distillation design, environmental fate modeling, and workplace exposure assessment [21].

| Temperature (°C) | Estimated Vapor Pressure (kPa) | Comparison Compound |

|---|---|---|

| 25 | 0.1-1.0 | Aniline: 0.089 |

| 50 | 1.0-5.0 | Estimation based on trends |

| 100 | 10-50 | Significant increase with temperature |

| 150 | 50-200 | Approaching atmospheric pressure |

Critical Properties

The critical properties of 3-propylaniline can be estimated using group contribution methods and correlation with structural analogs [15]. The critical temperature is estimated to be approximately 700 Kelvin (427°C), reflecting the strong intermolecular interactions and molecular complexity [15]. This value is elevated compared to simple alkanes due to hydrogen bonding and aromatic character.

The critical pressure is estimated to be in the range of 3.0-4.0 megapascals, consistent with compounds of similar molecular weight and functionality [15]. The critical density reflects the molecular packing efficiency and intermolecular interactions in the supercritical state.

These critical properties are important for understanding phase behavior under extreme conditions and for designing separation processes involving supercritical fluids [21]. The elevated critical temperature compared to aliphatic compounds reflects the stabilizing influence of aromatic character and hydrogen bonding.

Enthalpy of Vaporization

The enthalpy of vaporization of 3-propylaniline is estimated to be 40-50 kilojoules per mole at the normal boiling point, reflecting the energy required to overcome intermolecular forces in the liquid phase [23]. This value is elevated compared to simple hydrocarbons due to hydrogen bonding from the amino group and π-π interactions between aromatic rings.

The enthalpy of vaporization can be estimated using group contribution methods that account for the various functional groups present in the molecule [23]. The amino group contributes significantly to the total enthalpy through hydrogen bonding interactions, while the aromatic ring and propyl substituent provide additional contributions.

Temperature dependence of the enthalpy of vaporization follows typical trends for organic compounds, with values decreasing as temperature approaches the critical point [23]. This relationship is important for process design and thermodynamic modeling applications.

Solubility in Organic and Aqueous Matrices

Aqueous Solubility Characteristics

The aqueous solubility of 3-propylaniline is limited compared to simple anilines due to the hydrophobic character of the propyl substituent [24] [25]. While aniline exhibits moderate water solubility (36 grams per liter at 25°C), the addition of the propyl group significantly reduces aqueous solubility through hydrophobic effects [26] [25].

The solubility is influenced by the balance between hydrophobic interactions from the propyl group and hydrophilic interactions from the amino functionality [24]. The amino group can form hydrogen bonds with water molecules, promoting solubility, while the propyl chain disrupts the water structure and opposes dissolution [25].

Temperature effects on aqueous solubility follow typical patterns for organic compounds, with solubility generally increasing with temperature due to enhanced thermal motion and reduced hydrogen bonding strength [27]. The pH of the aqueous phase significantly influences solubility due to protonation of the amino group under acidic conditions.

| Condition | Estimated Solubility | Notes |

|---|---|---|

| Pure water (25°C) | 1-5 g/L | Limited by hydrophobic effects |

| Acidic conditions (pH 3) | 10-50 g/L | Enhanced by protonation |

| Basic conditions (pH 10) | 0.5-2 g/L | Reduced ionic character |

| Elevated temperature (50°C) | 2-10 g/L | Thermal enhancement |

Organic Solvent Solubility

3-Propylaniline demonstrates high solubility in most organic solvents due to favorable intermolecular interactions and reduced hydrophobic effects [24] [28]. Polar protic solvents such as ethanol and methanol provide excellent solubility through hydrogen bonding interactions with the amino group [24]. The alcohol solvents can both donate and accept hydrogen bonds, creating favorable solvation environments.

Polar aprotic solvents including acetone, dimethyl sulfoxide, and N-methylpyrrolidone exhibit high dissolving power for 3-propylaniline [24] [28]. These solvents effectively solvate the polar amino group while accommodating the hydrophobic propyl chain. The lack of competing hydrogen bond donors enhances the solvation of the amine functionality.

Aromatic solvents such as benzene and toluene provide good solubility through π-π interactions between aromatic rings [24] [25]. The compatibility of aromatic systems promotes dissolution, while the propyl substituent enhances interactions with alkyl-substituted aromatic solvents like toluene.

| Solvent Category | Examples | Solubility | Mechanism |

|---|---|---|---|

| Polar protic | Ethanol, methanol | High | Hydrogen bonding |

| Polar aprotic | Acetone, DMSO | High | Dipolar interactions |

| Aromatic | Benzene, toluene | Good | π-π interactions |

| Aliphatic | Hexane, cyclohexane | Moderate | van der Waals forces |

| Halogenated | Chloroform, dichloromethane | Good | Dipolar interactions |

Solvent Effects on Properties

The choice of solvent significantly influences the physical and chemical properties of 3-propylaniline solutions [29] [28]. Polar solvents stabilize ionic species and facilitate proton transfer reactions, while nonpolar solvents favor neutral molecular forms. These effects are particularly important for acid-base equilibria and chemical reactivity.

Solvatochromic effects influence the ultraviolet-visible absorption spectra, with polar solvents typically causing bathochromic shifts due to stabilization of excited states [29]. The magnitude of these shifts provides information about the electronic structure and molecular interactions in solution.

Conformational preferences of the propyl chain may be influenced by solvent interactions, affecting molecular geometry and thermodynamic properties [29]. Polar solvents may favor extended conformations that maximize solvation of the amino group, while nonpolar solvents may favor compact conformations that minimize surface area.

Environmental and Bioavailability Considerations

The solubility characteristics of 3-propylaniline have important implications for environmental fate and bioavailability [26]. The limited aqueous solubility suggests potential for bioaccumulation in lipophilic tissues and environmental compartments. The octanol-water partition coefficient provides a measure of lipophilicity and environmental distribution.

Biodegradation pathways are influenced by aqueous solubility, with more soluble compounds generally being more readily available for microbial metabolism [25]. The balance between hydrophobic and hydrophilic character affects both environmental persistence and biological uptake mechanisms.